1-(Chloromethyl)-2-propoxybenzene
Description
1-(Chloromethyl)-2-propoxybenzene (CAS: 540734-36-9) is an aromatic compound with a chloromethyl (-CH₂Cl) and a propoxy (-OCH₂CH₂CH₃) group substituted at the 1- and 2-positions of the benzene ring, respectively. Its molecular formula is C₁₀H₁₃ClO, and it has a molecular weight of 184.666 g/mol . The compound is structurally characterized by the ether linkage and reactive chloromethyl group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(chloromethyl)-2-propoxybenzene |
InChI |
InChI=1S/C10H13ClO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
CWRVBZVYRVMXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Chloromethyl-Substituted Benzene Derivatives
Key Observations :
- Substituent Effects :
- Electron-donating groups (e.g., methoxy in 1-(chloromethyl)-4-methoxybenzene) stabilize the aromatic ring but may reduce reactivity at the chloromethyl site.
- Electron-withdrawing groups (e.g., nitro in 1-(chloromethyl)-4-nitrobenzene) increase the electrophilicity of the chloromethyl group, facilitating nucleophilic substitutions .
- High yields (e.g., 99% for triazole derivatives ) are achievable with chloromethylbenzenes under optimized conditions.
Halogenated Benzene Derivatives
Table 2: Comparison with Halogenated Analogues
Key Observations :
- Reactivity :
- Steric Influence :
- Bulky substituents (e.g., isopropyl in 2-(chloromethoxy)-1,3-di(isopropyl)benzene) may hinder reactions at the chloromethyl site.
Pharmaceutical and Industrial Relevance
- Antibody-Drug Conjugates (ADCs) :
- Commercial Availability :
- Derivatives like 1-(chloromethyl)-4-isobutylbenzene and 1-(chloromethyl)-4-propylbenzene are marketed by suppliers such as XINCHEM , indicating industrial demand.
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